5-(3-Nitrophenyl)-2-propan-2-yltetrazole
Description
5-(3-Nitrophenyl)-2-propan-2-yltetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-nitrophenyl group at the 5-position and an isopropyl group at the 2-position. The tetrazole scaffold is notable for its high nitrogen content, metabolic stability, and versatility in medicinal chemistry and materials science . The 3-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, photophysical properties, and biological activity.
Properties
CAS No. |
4775-34-2 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-2-propan-2-yltetrazole |
InChI |
InChI=1S/C10H11N5O2/c1-7(2)14-12-10(11-13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,1-2H3 |
InChI Key |
DKIRHMWYJOROFI-UHFFFAOYSA-N |
SMILES |
CC(C)N1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
Structural Implications :
- Nitro Position : The meta-nitro substitution in the target compound may confer distinct electronic properties compared to para-nitro isomers (e.g., altered dipole moments and solubility) .
Thermodynamic and Physical Properties
Comparative Thermodynamic Data (Sublimation/Evaporation):
While these data are for furan derivatives, they suggest that meta-substituted nitro compounds (like the target tetrazole) exhibit intermediate sublimation enthalpies (ΔHsub) compared to ortho- and para-isomers. This trend may extrapolate to tetrazole analogues, where meta-substitution could balance volatility and thermal stability.
Key Findings from Analogous Compounds:
Inferences for Target Compound :
Preparation Methods
Synthetic Routes to 5-(3-Nitrophenyl)-2-propan-2-yltetrazole
[3+2] Cycloaddition of Nitriles and Azides
The most widely employed method involves a Huisgen-type cycloaddition between 3-nitrobenzonitrile and sodium azide, followed by alkylation.
Reaction Mechanism and Conditions
Cycloaddition Step :
Alkylation Step :
Yield : 68–75% over two steps.
Key Advantages : Scalability and compatibility with nitroaryl nitriles.
Limitations : Prolonged reaction times and moderate regioselectivity in alkylation.
Palladium-Catalyzed Coupling of Arylboronic Acids
A robust alternative leverages palladium catalysis for direct tetrazole formation from arylboronic acids.
Protocol:
- Substrates : 3-Nitrophenylboronic acid (1.0 eq), sodium azide (3.0 eq).
- Catalyst : ONO pincer-type Pd(II) complex (5 mol%).
- Additives : Copper(I) iodide (10 mol%).
- Solvent : Ethanol/water (4:1).
- Temperature : 80°C for 8 hours.
- Post-Reaction Alkylation : Similar to Section 2.1.
Yield : 82% (tetrazole formation), 70% after alkylation.
Advantages : Avoids nitrile precursors; compatible with sensitive functional groups.
Challenges : Catalyst cost and purification requirements.
Microwave-Assisted Synthesis
Accelerated synthesis via microwave irradiation enhances reaction efficiency.
Procedure:
- Substrates : 3-Nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq).
- Catalyst : None required.
- Solvent : Water or methanol.
- Microwave Conditions : 150°C, 300 W, 20–30 minutes.
- Alkylation : Conducted conventionally.
Yield : 85% (cycloaddition), 78% overall.
Benefits : Reduced reaction time from hours to minutes.
Drawbacks : Specialized equipment needed.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
This compound serves as a precursor for:
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